13-chloro-5-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
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Description
13-chloro-5-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a useful research compound. Its molecular formula is C21H18ClN3O3 and its molecular weight is 395.84. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
The chemical (E)-8-chloro-2-(3-(2-methoxyphenyl)acryloyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one and its derivatives have been the subject of various synthetic and chemical property studies. For instance, a study focused on the synthesis and acaricidal activity of phenyl methoxyacrylate derivatives containing a 2-alkenylthiopyrimidine substructure, highlighting the effectiveness of these compounds in controlling pests like Tetranychus cinnabarinus in greenhouse tests (Hao, Cai, Cao, & Du, 2020). Another research emphasized the process optimization in synthesizing similar compounds, showcasing the potential for industrial-scale production due to the simplicity and safety of the improved synthetic process (Zhen-yuan, 2013).
Biological and Pharmacological Activities
Various studies have explored the biological and pharmacological potential of this chemical and its related compounds. Notable among these is research on the synthesis of novel oxo pyrimido pyrimidine and their derivatives, which have shown various pharmacological and biological activities (Jadhav, Jadhav, Kale, & Sirsat, 2022). Another study explored the analgesic and antiparkinsonian activities of thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives, revealing their potential as therapeutic agents (Amr, Maigali, & Abdulla, 2008).
Interaction with Biological Molecules
The interaction of compounds similar to (E)-8-chloro-2-(3-(2-methoxyphenyl)acryloyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one with biological molecules like bovine serum albumin has been investigated. One such study on p-hydroxycinnamic acid derivatives elucidated their binding with bovine serum albumin through fluorescence and UV–vis spectral studies, providing insights into their potential biological interactions (Meng, Zhu, Zhao, Yu, & Lin, 2012).
Eco-Friendly Synthesis and Applications
Eco-friendly synthesis of such compounds has also been explored, with studies focusing on the synthesis of pyridopyrimidinone derivatives and their application as corrosion inhibitors. This highlights the dual potential of these compounds in both biological and industrial applications (Abdallah, Shalabi, & Bayoumy, 2018).
Properties
IUPAC Name |
13-chloro-5-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O3/c1-28-18-5-3-2-4-14(18)6-9-20(26)24-11-10-17-16(13-24)21(27)25-12-15(22)7-8-19(25)23-17/h2-9,12H,10-11,13H2,1H3/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJRZQTZUMHDTTQ-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)N2CCC3=C(C2)C(=O)N4C=C(C=CC4=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C(=O)N2CCC3=C(C2)C(=O)N4C=C(C=CC4=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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